

physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-thiophene-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorothiophene-2-Carboxylic Acid

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and other specialty chemicals.^{[1][2]} Notably, it is a key intermediate in the production of the anticoagulant drug Rivaroxaban.^{[1][3]} A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development and chemical synthesis to ensure optimal reaction conditions, formulation, and biological application. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClO ₂ S	[4]
Molecular Weight	162.59 g/mol	[4]
Appearance	White to gray to brown crystalline powder; Cream-yellow powder	[1][3]
Melting Point	154-158 °C	[3][5]
Boiling Point	287.0 ± 20.0 °C (Predicted)	[3][5]
Density	1.466 g/cm ³ (Predicted)	[3][5]

Chemical and Solubility Properties

Property	Value	Source
pKa	3.32 ± 0.10 (Predicted)	[1]
Solubility	DMSO: ≥ 100 mg/mL; Slightly soluble in Methanol	[2][6]
InChI Key	QZLSBOVWPHXCLT-UHFFFAOYSA-N	
CAS Number	24065-33-6	[3][5][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.[8]

- Apparatus: Melting point apparatus, capillary tubes, thermometer.[9][10]

- Procedure:
 - A small, dry sample of 5-chlorothiophene-2-carboxylic acid is finely powdered.
 - The powdered sample is packed into a capillary tube to a height of 1-2 mm.[\[9\]](#)
 - The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate.[\[10\]](#)[\[11\]](#)
 - The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[\[8\]](#) For pure substances, this range is typically narrow.[\[8\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[\[12\]](#)

- Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.[\[13\]](#)
- Procedure:
 - A solution of 5-chlorothiophene-2-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.[\[13\]](#)
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[\[13\]](#)
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[\[12\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.^[14]

- Apparatus: Conical flasks, constant temperature shaker bath, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
- Procedure:
 - An excess amount of solid 5-chlorothiophene-2-carboxylic acid is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).
 - The flask is sealed and agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of 5-chlorothiophene-2-carboxylic acid in the clear, saturated filtrate is determined using a validated analytical method.^[15]
 - This concentration represents the solubility of the compound in that solvent at the specified temperature.^[16]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.^[17]

- Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.^[18]
- Procedure:
 - A small amount (typically 5-20 mg for ^1H NMR) of 5-chlorothiophene-2-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean NMR tube.^{[18][19]}

- The NMR tube is placed into the spectrometer's magnet.[19]
- The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[18]
- A series of radiofrequency pulses are applied, and the resulting signals from the ^1H and ^{13}C nuclei are detected.
- The resulting spectrum provides information on the chemical environment of each nucleus, allowing for structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: FTIR (Fourier-Transform Infrared) spectrometer.
- Procedure:
 - A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.
 - The sample is placed in the path of an infrared beam.
 - The spectrometer measures the absorption of infrared radiation at various wavenumbers.
 - The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in 5-chlorothiophene-2-carboxylic acid, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch. The NIST WebBook provides an example IR spectrum for this compound.[20]

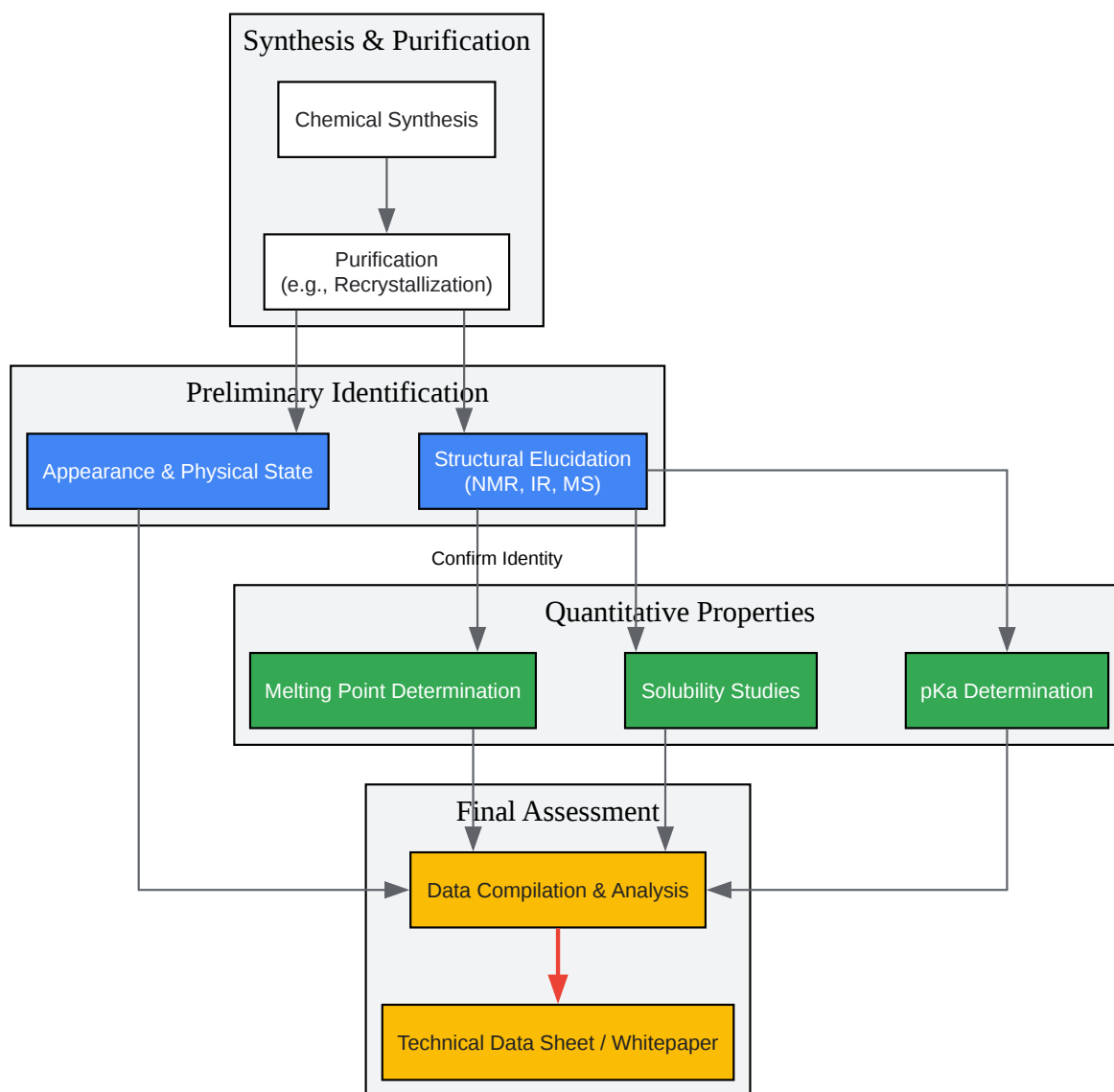
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[21][22]

- Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[23]
- Procedure:

- A sample of 5-chlorothiophene-2-carboxylic acid is introduced into the mass spectrometer.
- The sample molecules are ionized in the ion source.[21][24]
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[24]
- A detector records the abundance of ions at each m/z value.
- The resulting mass spectrum will show a peak corresponding to the molecular ion $[M]^+$ or $[M-H]^-$, confirming the molecular weight of 162.59 g/mol . Fragmentation patterns can also provide structural information.[24] PubChem provides mass spectral data for 5-chlorothiophene-2-carboxylic acid.[4]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as 5-chlorothiophene-2-carboxylic acid.



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Caption: Workflow for Physicochemical Characterization.

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